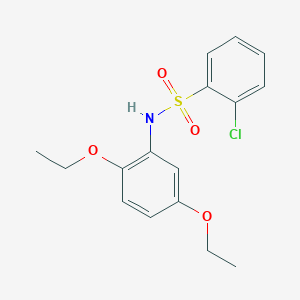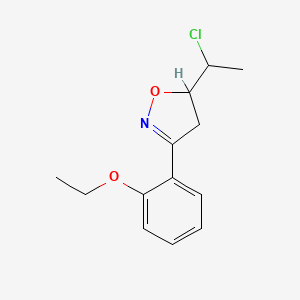![molecular formula C12H15F2NO4S B7627795 2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627795.png)
2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It was first synthesized in the 1990s by pharmaceutical company Merck & Co. and has since been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid works by binding to and activating the ghrelin receptor, which is located on the surface of cells in the hypothalamus and pituitary gland. Activation of this receptor stimulates the release of GH and IGF-1, which have a range of physiological effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex, and are still being studied. Some of the key effects observed in scientific studies include:
- Increased GH and IGF-1 levels: this compound has been shown to increase GH and IGF-1 levels in both young and elderly individuals, which can have a range of beneficial effects on the body, including increased muscle mass, improved bone density, and reduced body fat.
- Improved sleep quality: this compound has been shown to improve sleep quality in elderly individuals, which may be due to its effects on GH and IGF-1 levels.
- Improved cognitive function: Some studies have suggested that this compound may improve cognitive function in elderly individuals, although more research is needed to confirm this effect.
- Increased appetite: this compound has been shown to increase appetite in both young and elderly individuals, which may be a side effect of its effects on the ghrelin receptor.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Non-peptide structure: this compound is a non-peptide molecule, which makes it easier to synthesize and modify compared to peptide molecules.
- Oral administration: this compound can be administered orally, which is more convenient than other GH-releasing agents that require injection.
- Potent and selective: this compound is a potent and selective ghrelin receptor agonist, which means it has a high affinity for the receptor and produces a strong response.
Some of the limitations of using this compound in lab experiments include:
- Limited understanding of mechanism of action: Although the general mechanism of action of this compound is understood, the specific molecular pathways involved are still not fully understood.
- Variable effects between species: this compound has been shown to have variable effects between different animal species, which may limit its usefulness in certain types of experiments.
- Limited safety data: Although this compound has been shown to be generally safe in clinical trials, there is still limited long-term safety data available.
Zukünftige Richtungen
There are several potential future directions for research on 2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid. Some of the most promising areas of research include:
- Aging research: this compound has been shown to have potential anti-aging effects, and may be useful in treating age-related conditions such as sarcopenia and osteoporosis.
- Sports performance: this compound has been shown to have potential benefits for athletes, including increased muscle mass and improved recovery from injury.
- Cancer therapy: this compound has been shown to have potential anti-cancer effects, and may be useful in treating certain types of cancer.
Conclusion
This compound, or this compound, is a non-peptide growth hormone secretagogue that has been the subject of extensive scientific research. Although its mechanism of action is not fully understood, it has been shown to have a range of biochemical and physiological effects, including increased GH and IGF-1 levels, improved sleep quality, and improved cognitive function. This compound has several advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.
Synthesemethoden
2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid is synthesized using a multi-step process that involves several chemical reactions. The starting materials for the synthesis are 2,4-difluorobenzenesulfonyl chloride and 2-methyl-2-butanol, which are reacted in the presence of a base to form the intermediate 2-(2,4-difluorobenzenesulfonyloxy)-2-methylbutane. This intermediate is then reacted with a primary amine, such as methylamine, to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid has been the subject of numerous scientific studies, which have investigated its potential applications in various fields, including medicine, sports performance, and aging research. Some of the key findings from these studies are discussed below.
Eigenschaften
IUPAC Name |
2-[[(2,4-difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO4S/c1-3-12(2,11(16)17)7-15-20(18,19)10-5-4-8(13)6-9(10)14/h4-6,15H,3,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWGVPLTYWJAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNS(=O)(=O)C1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)

![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)
![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7627741.png)

![3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7627758.png)
![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
![3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B7627769.png)
![(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7627775.png)


![2-[[(5-Bromo-2-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B7627788.png)
